molecular formula C40H46N5O16P B122587 Fmoc-eey(P)AA CAS No. 151957-36-7

Fmoc-eey(P)AA

Cat. No. B122587
M. Wt: 883.8 g/mol
InChI Key: GTADITZBYLFJRH-LKBHVWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-eey(P)AA is a type of peptide that has gained significant attention in scientific research. It is a derivative of the natural amino acid tyrosine and is synthesized using Fmoc chemistry. Fmoc-eey(P)AA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications in scientific research.

Fmoc-eey(P)AA is synthesized using the Fmoc chemistry method. The synthesis process involves the protection of the amino group of tyrosine with a Fmoc group, followed by the phosphorylation of the hydroxyl group using phosphoric acid. The Fmoc group is then removed, and the peptide is purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.

Scientific research application

Fmoc-eey(P)AA has a wide range of applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. Fmoc-eey(P)AA has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.

Mechanism of action

The mechanism of action of Fmoc-eey(P)AA is not fully understood. However, it is believed to work by binding to specific receptors in the body, which triggers a cascade of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the observed physiological effects.

Biochemical and physiological effects

Fmoc-eey(P)AA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antimicrobial properties, making it effective against various types of bacteria.

Advantages and limitations for lab experiments

The advantages of using Fmoc-eey(P)AA in lab experiments include its unique biochemical and physiological effects, as well as its ease of synthesis. However, there are also some limitations to using Fmoc-eey(P)AA in lab experiments. One limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility, which may make it difficult to work with in certain experiments.

Future directions

There are several future directions for the study of Fmoc-eey(P)AA. One direction is the development of new drugs based on its unique biochemical and physiological effects. Another direction is the study of its antimicrobial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-eey(P)AA and its potential applications in scientific research.
Conclusion:
In conclusion, Fmoc-eey(P)AA is a promising candidate for various applications in scientific research. Its unique biochemical and physiological effects make it a valuable tool for the study of various biological processes. While there are limitations to using Fmoc-eey(P)AA in lab experiments, its potential applications make it an exciting area of study for future research.

properties

CAS RN

151957-36-7

Product Name

Fmoc-eey(P)AA

Molecular Formula

C40H46N5O16P

Molecular Weight

883.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1

InChI Key

GTADITZBYLFJRH-LKBHVWHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

sequence

EEXAA

synonyms

FMOC-EEY(P)AA
FMOC-Glu-Glu-Tyr(P)-Ala-Ala
N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine

Origin of Product

United States

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